Home > Products > Screening Compounds P15282 > Pregnanediol-3-glucuronide
Pregnanediol-3-glucuronide - 38055-17-3

Pregnanediol-3-glucuronide

Catalog Number: EVT-10927549
CAS Number: 38055-17-3
Molecular Formula: C27H44O8
Molecular Weight: 496.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pregnanediol-3-glucuronide is a steroid glucosiduronic acid.
Pregnanediol-3alpha-Glucuronide is a metabolite formed during the catabolism of progesterone. The urinary levels of this progesterone metabolite may be used to indirectly measure progesterone levels and to assess female reproductive function.
Overview

Pregnanediol-3-glucuronide is a significant metabolite of the steroid hormone progesterone, primarily found in human urine. It is synthesized in the liver through the process of glucuronidation, where glucuronic acid is conjugated to pregnanediol, enhancing its solubility and facilitating excretion via the kidneys. This compound serves as a crucial marker for various physiological states, including ovulation and menstrual cycle regulation.

Source

Pregnanediol-3-glucuronide is derived from pregnanediol, which itself is a metabolite of progesterone. The synthesis occurs predominantly in the liver through the action of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to the hydroxyl group of pregnanediol .

Classification

Chemically, Pregnanediol-3-glucuronide belongs to the class of glucuronides, which are conjugated compounds formed from the reaction of glucuronic acid with various substrates. Its formal name is (3alpha,5beta,20S)-20-hydroxypregnan-3-yl β-D-glucopyranosiduronic acid, and it has a molecular formula of C27H44O8 .

Synthesis Analysis

Methods

The synthesis of Pregnanediol-3-glucuronide involves enzymatic processes in the liver where UDP-glucuronosyltransferases facilitate the conjugation reaction. The primary method includes:

  1. Enzymatic Glucuronidation: This process utilizes UDP-glucuronic acid as a co-substrate and involves several steps:
    • Pregnanediol is activated by UDP-glucuronic acid.
    • The enzyme catalyzes the transfer of glucuronic acid to the hydroxyl group on pregnanediol.
    • The resulting glucuronide exhibits significantly increased water solubility compared to its precursor.

Technical details regarding specific enzyme kinetics and conditions (such as pH and temperature) can influence yield and purity but are often proprietary or vary between laboratories.

Molecular Structure Analysis

Structure

Pregnanediol-3-glucuronide has a complex molecular structure characterized by multiple functional groups. The structure includes:

  • A steroid backbone derived from progesterone.
  • A glucuronic acid moiety linked via a glycosidic bond.

Data

  • Molecular Formula: C27H44O8
  • Molecular Weight: 496.6 g/mol
  • CAS Number: 1852-49-9
  • SMILES Notation: C[C@@]12C@@([H])CC@HCC1 .
Chemical Reactions Analysis

Reactions

Pregnanediol-3-glucuronide undergoes various biochemical reactions primarily related to its role in metabolism and excretion:

  1. Hydrolysis: In certain conditions, glucuronides can be hydrolyzed back to their aglycone forms (pregnanediol), especially in intestinal flora.
  2. Conjugation with other metabolites: It may participate in further conjugation reactions with other endogenous or exogenous substances.

These reactions are crucial for understanding drug metabolism and detoxification pathways in human physiology.

Mechanism of Action

Process

The mechanism of action for Pregnanediol-3-glucuronide primarily relates to its role as a biomarker for progesterone activity. It reflects progesterone levels in serum and is utilized in:

  • Ovulation Prediction: Elevated levels indicate luteal phase activity.
  • Menstrual Cycle Monitoring: Fluctuations correlate with menstrual health.

The concentration of Pregnanediol-3-glucuronide in urine provides insights into hormonal balance and reproductive health .

Data

Studies have shown that concentrations typically range from 1.8–5.0 ng/mL during ovulation periods, indicating its reliable use as a marker for reproductive health assessments .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form, typically white to off-white.
  • Solubility: Soluble in ethanol at concentrations up to 20 mg/mL .

Chemical Properties

  • Stability: Generally stable under proper storage conditions (-20°C recommended).
  • Reactivity: Can undergo hydrolysis under specific conditions but remains stable in physiological environments.

Relevant analyses include stability studies under varying pH conditions and temperature effects on solubility and reactivity.

Applications

Pregnanediol-3-glucuronide has several scientific applications:

  1. Clinical Diagnostics: Used in assays for ovulation detection and fertility assessments.
  2. Research Tool: Employed in studies investigating hormonal regulation, reproductive health, and endocrine disorders.
  3. Analytical Chemistry: Incorporated into ELISA kits for quantitative measurement in biological samples such as urine and plasma .
Biochemical Pathways and Metabolic Regulation of PdG

Enzymatic Processes in Pregnanediol-3-Glucuronide Biosynthesis: Uridine Diphosphate Glucuronosyltransferase Activity

Pregnanediol-3-glucuronide (PdG) formation represents the terminal phase of progesterone metabolism, mediated predominantly by uridine diphosphate glucuronosyltransferase (UGT) enzymes. This phase II conjugation reaction occurs primarily in the liver, where pregnanediol (the reduced metabolite of progesterone) undergoes glucuronidation at the 3α-hydroxy position. Uridine diphosphate glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to pregnanediol, forming the water-soluble PdG conjugate suitable for renal excretion [1] [4].

The human UGT superfamily exhibits distinct isoform-specific activities toward steroid substrates. UGT2B7 demonstrates particularly high catalytic efficiency for 5β-pregnane-3α,20α-diol (pregnanediol), while UGT1A4 contributes secondarily to this reaction [6]. Kinetic studies reveal substantial interindividual variability in UGT-mediated PdG formation, attributable to genetic polymorphisms and hormonal regulation. Pregnancy represents a key physiological state inducing UGT activity; research demonstrates that pregnancy-related hormones (estradiol, progesterone, cortisol) upregulate hepatic UGT1A1 and UGT1A4 expression by 2.5- to 4-fold in sandwich-cultured human hepatocytes, directly enhancing glucuronidation capacity [6].

Table 1: Uridine Diphosphate Glucuronosyltransferase Enzymes Involved in PdG Formation

UGT IsoformPrimary Tissue LocalizationCatalytic Efficiency for PregnanediolRegulatory Factors
UGT2B7LiverHighPregnancy hormones, CAR/PXR activators
UGT1A4Liver, gastrointestinal tractModeratePregnancy hormones, PXR activators
UGT1A3LiverLowUnknown

Progesterone Metabolism: 5α/5β-Reductase Isomer Differentiation

Progesterone metabolism preceding glucuronidation involves stereospecific reduction pathways that determine PdG's isomeric composition. The initial metabolic step is catalyzed by membrane-bound 5α-reductase and 5β-reductase enzymes, which exhibit distinct tissue distributions and generate structurally different pregnanediol isomers [1] [9].

The 5β-reductase pathway predominates in hepatic metabolism:

  • Progesterone → 5β-dihydroprogesterone (via 5β-reductase)
  • 5β-dihydroprogesterone → pregnanolone (via 3α-hydroxysteroid dehydrogenase)
  • Pregnanolone → 5β-pregnanediol (via 20α-hydroxysteroid dehydrogenase)This 5β-pregnanediol (5β-pregnane-3α,20α-diol) constitutes the primary precursor for the major PdG isomer detected in human urine [1].

Conversely, the 5α-reductase pathway yields neuroactive intermediates:

  • Progesterone → 5α-dihydroprogesterone (via 5α-reductase)
  • 5α-dihydroprogesterone → allopregnanolone (via 3α-hydroxysteroid dehydrogenase)
  • Allopregnanolone → 5α-pregnanediol (via 20α-hydroxysteroid dehydrogenase)Though both isomers undergo glucuronidation, the 5β-reduced pathway accounts for approximately 70-80% of hepatic progesterone metabolism, reflecting 5β-reductase's higher hepatic expression [1] [9]. The distinct biological activities of these pathways underscore their physiological significance: 5β-reduction facilitates progesterone clearance, whereas 5α-reduction generates neuroactive steroids with GABAergic properties [9].

Table 2: Comparative Progesterone Reduction Pathways

EnzymeGeneTissue LocalizationReduction ProductDownstream PdG Isomer
5β-reductaseAKR1D1Liver predominant5β-dihydroprogesterone5β-pregnanediol-3-glucuronide (major)
5α-reductase type 1SRD5A1Liver, skin, brain5α-dihydroprogesterone5α-pregnanediol-3-glucuronide (minor)

Hepatic versus Extrahepatic Glucuronidation Mechanisms

Hepatic glucuronidation constitutes the primary pathway for PdG formation, accounting for approximately 60-80% of systemic progesterone metabolism [4] [10]. Within hepatocytes, UGT enzymes located in the endoplasmic reticulum membrane facilitate pregnanediol glucuronidation before biliary excretion or systemic release. This process exhibits developmental regulation: studies in pediatric liver samples (7-24 months) reveal significantly lower UGT1A9 and UGT2B4 expression compared to adults, contributing to immature glucuronidation capacity persisting beyond infancy [10].

Extrahepatic glucuronidation occurs in tissues expressing functional UGT isoforms, including the gastrointestinal tract, kidneys, and brain. However, quantitative contributions remain minor:

  • Intestinal glucuronidation: Limited by lower UGT expression and substrate availability
  • Renal glucuronidation: Primarily processes circulating pregnanediol rather than systemic progesterone
  • Cerebral glucuronidation: Minimal due to blood-brain barrier restrictions on progesterone access [6] [10]

Pregnancy induces significant hepatic glucuronidation upregulation via hormonal regulation. Experimental models demonstrate that combined pregnancy-related hormones (estradiol, estriol, progesterone, cortisol) increase UGT1A1 protein concentrations by 3.8-fold and UGT1A4 by 2.5-fold in human hepatocytes. This induction occurs through nuclear receptor-mediated mechanisms (predominantly pregnane X receptor and constitutive androstane receptor activation), enhancing metabolic clearance of UGT substrates including progesterone metabolites [6].

Factors Influencing Metabolic Conversion Variability

The efficiency of progesterone conversion to PdG exhibits substantial interindividual variability influenced by physiological, genetic, and environmental factors:

  • Developmental Stage: Neonates and infants exhibit markedly reduced PdG formation capacity due to immature UGT expression. Hepatic UGT transcripts are undetectable in fetal liver at 20 weeks gestation, gradually increasing during postnatal development. PdG production reaches approximately 50% of adult capacity by 6 months but full maturation may require several years, evidenced by 12- to 40-fold lower glucuronidation activities for steroid substrates in children aged 13-24 months compared with adults [10].

  • Endocrine Status:

  • Pregnancy: Serum PdG/creatinine ratios increase 3- to 5-fold during pregnancy due to combined factors: elevated progesterone production, induced UGT expression, and increased renal filtration [2] [7].
  • Thyroid Dysfunction: Significantly decreased serum PdG/creatinine ratios occur in thyroid cancer patients (83.3% sensitivity for detection), suggesting thyroid hormones influence progesterone metabolism or UGT activity [7].
  • Genetic Polymorphisms: UGT2B7 variants (e.g., UGT2B7*2) demonstrate altered kinetics for steroid glucuronidation, though population-level impacts on PdG formation require further characterization [6].

  • Population and Geographic Variation: Comparative studies reveal 25-40% lower luteal phase PdG levels in Bangladeshi women versus United States cohorts, suggesting environmental, nutritional, or genetic influences on progesterone metabolism [5].

Table 3: Endocrine Influence on Serum PdG/Creatinine Ratios

Endocrine StatusPdG/Creatinine RatioFold-Change vs. Healthy ControlsDetection Sensitivity
Healthy controlsBaselineReference-
PregnancySignificantly elevated3.0-5.0x increase94.7%
Thyroid cancerSignificantly decreased1.8-2.5x decrease83.3%
  • Hormonal Interactions: The PdG/estrone glucuronide (E1G) ratio provides a sensitive indicator of luteal function. Thresholds include:
  • >7 μmol/24h PdG: Indicates fertile window closure
  • >9 μmol/24h PdG: Biochemical confirmation of ovulation
  • >13.5 μmol/24h PdG: Reflects adequate luteal support for pregnancy [1] [5].

These metabolic variabilities necessitate context-specific interpretation of PdG measurements in clinical and research settings, particularly for ovulation confirmation and luteal phase assessment where individual baselines and cyclic variations significantly impact results [1] [3] [5].

Properties

CAS Number

38055-17-3

Product Name

Pregnanediol-3-glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C27H44O8

Molecular Weight

496.6 g/mol

InChI

InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1

InChI Key

ZFFFJLDTCLJDHL-JQYCEVDMSA-N

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.